molecular formula C9H8F3NO4S B1594645 ({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid CAS No. 85845-02-9

({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid

Cat. No.: B1594645
CAS No.: 85845-02-9
M. Wt: 283.23 g/mol
InChI Key: YSZHCOBVLXGMJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid involves several steps. One common method includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .

Chemical Reactions Analysis

({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a reagent for the synthesis of various derivatives and as a building block for more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions . Its unique chemical properties make it a valuable tool for researchers in these fields.

Comparison with Similar Compounds

({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid can be compared with other sulfonyl-containing compounds such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and stability .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c10-9(11,12)6-2-1-3-7(4-6)18(16,17)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZHCOBVLXGMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351329
Record name ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85845-02-9
Record name ({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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